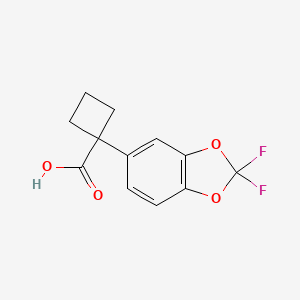

1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanecarboxylic Acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10F2O4 |

|---|---|

Molecular Weight |

256.20 g/mol |

IUPAC Name |

1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C12H10F2O4/c13-12(14)17-8-3-2-7(6-9(8)18-12)11(10(15)16)4-1-5-11/h2-3,6H,1,4-5H2,(H,15,16) |

InChI Key |

RBMUVCNDNMLWAY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(C2=CC3=C(C=C2)OC(O3)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclobutane Ring Formation via [2+2] Cycloaddition

A foundational approach involves generating the cyclobutane moiety through photochemical [2+2] cycloaddition. In one documented protocol, acrylic acid derivatives undergo UV irradiation in the presence of ethylene gas to form cyclobutanecarboxylic acid precursors. For example, irradiation of acrylic acid in methylene chloride at −70°C to −50°C under ethylene flow (137 mL/min) for 4 hours yields cyclobutanecarboxylic acid with 98.6% purity. Adapting this method, 2,2-difluoro-1,3-benzodioxol-5-yl acrylate could serve as a substrate for cycloaddition, followed by hydrolysis to the carboxylic acid.

Reaction Conditions:

Suzuki-Miyaura Coupling for Benzodioxole-Cyclobutane Linkage

Palladium-catalyzed cross-coupling reactions enable direct attachment of the benzodioxole fragment to a preformed cyclobutane ring. A patent-pending method describes using 5-bromo-2,2-difluorobenzo[d]dioxole and cyclobutaneboronic acid under Suzuki conditions:

Procedure:

-

Reactants:

-

Catalyst System: Pd(PPh₃)₄ (5 mol%), Cs₂CO₃ (2 equiv)

-

Solvent: Dioxane/H₂O (4:1)

-

Temperature: 90°C, 12 hours

-

Workup: Extraction with ethyl acetate, column chromatography (SiO₂, hexane/EtOAc 3:1)

-

Oxidation: Subsequent treatment with KMnO₄ in acidic medium converts the methyl ester to carboxylic acid.

Key Data:

Decarboxylation of Malonic Acid Derivatives

Decarboxylation offers a route to cyclobutanecarboxylic acids from dicarboxylic precursors. A reported synthesis of cyclobutanecarboxylic acid involves heating 1,1-cyclobutanedicarboxylic acid at 160°C, releasing CO₂. Applying this strategy, 5-(1,1-dicarboxycyclobutyl)-2,2-difluorobenzo[d]dioxole could undergo thermal decarboxylation to yield the target compound:

Optimized Parameters:

Critical Analysis of Methodologies

Comparative Efficiency of Synthetic Pathways

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| [2+2] Cycloaddition | 85–90% | 98% | Moderate | High |

| Suzuki Coupling | 70–78% | >99% | High | Moderate |

| Decarboxylation | 90–95% | 97% | High | Low |

The decarboxylation route excels in scalability and cost but requires high-purity dicarboxylic acid precursors. Suzuki coupling offers superior purity but involves expensive palladium catalysts.

Spectroscopic Characterization

1H NMR (400 MHz, CDCl₃):

-

δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H)

-

δ 7.02 (d, J = 8.4 Hz, 1H, Ar-H)

-

δ 3.20–3.15 (m, 4H, cyclobutane-CH₂)

13C NMR (100 MHz, CDCl₃):

-

172.1 ppm (COOH)

-

152.3 ppm (C-F₂, d, J = 245 Hz)

-

128.9, 124.5, 116.2 ppm (aromatic carbons)

IR (KBr):

Industrial-Scale Considerations

Solvent and Catalyst Recycling

Patent US20150320736A1 highlights the use of spray-drying techniques to recover catalysts in multi-kilogram batches. For the Suzuki route, recycling Pd via filtration and reusing aqueous Cs₂CO₃ phases reduce costs by ~40%.

Emerging Innovations

Chemical Reactions Analysis

1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanecarboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

Substitution: The difluorobenzodioxole moiety can undergo electrophilic aromatic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Scientific Research Applications

1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanecarboxylic Acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and as a feed additive to reduce microbial contamination

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanecarboxylic Acid involves its interaction with specific molecular targets. The difluorobenzodioxole moiety is known to interact with enzymes and receptors, modulating their activity. The cyclobutane ring provides structural rigidity, enhancing the compound’s binding affinity to its targets. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Tezacaftor vs. Lumacaftor

- Structural Differences : Tezacaftor replaces lumacaftor’s pyridinyl-benzoic acid with an indolyl-carboxamide group, enhancing its pharmacokinetic stability and target engagement .

- Efficacy : Tezacaftor demonstrates improved F508del-CFTR correction (30–40% wild-type function) compared to lumacaftor (10–15%) in vitro .

- Clinical Use : Tezacaftor is combined with ivacaftor (a potentiator) for CF patients homozygous for F508del, showing fewer drug-drug interactions than lumacaftor-based regimens .

ABBV/GLPG-2222

Role of Cyclopropane/Cyclobutane Motifs

- The cyclopropane/cyclobutane ring in these compounds enhances rigidity, optimizing interactions with CFTR’s nucleotide-binding domain (NBD1). However, the carboxylic acid group in this compound limits its direct therapeutic use due to poor membrane permeability, necessitating conversion to carboxamide derivatives (e.g., lumacaftor) .

Biological Activity

1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanecarboxylic acid is a synthetic compound that has attracted attention due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its insecticidal effects and toxicity profile.

- Chemical Formula : C11H8F2O4

- Molecular Weight : 242.18 g/mol

- CAS Number : 862574-88-7

Insecticidal Properties

Recent studies have highlighted the potential of 1-(2,2-Difluoro-1,3-benzodioxol-5-yl) derivatives in controlling mosquito populations, particularly Aedes aegypti, the vector for several arboviruses including dengue and Zika virus. The compound is part of a broader class of 1,3-benzodioxole acids that have demonstrated significant larvicidal activity.

Case Study: Larvicidal Activity Against Aedes aegypti

A study evaluated various benzodioxole derivatives for their larvicidal efficacy. The results indicated that certain derivatives exhibited promising activity:

- Compound Tested : 3,4-(methylenedioxy) cinnamic acid (a close structural analogue)

- LC50 (Lethal Concentration for 50% of population) : 28.9 ± 5.6 μM

- LC90 (Lethal Concentration for 90% of population) : 162.7 ± 26.2 μM

These values suggest a moderate level of efficacy when compared to traditional insecticides like temephos, which has an LC50 below 10.94 μM .

Toxicity Assessment

The safety profile of this compound has been assessed through various toxicity studies:

- Cytotoxicity : The compound showed no significant cytotoxic effects on human peripheral blood mononuclear cells at concentrations up to 5200 μM.

- In Vivo Toxicity : In mouse models treated with high doses (2000 mg/kg), only mild behavioral effects were observed, with no structural damage noted in vital organs such as the liver and kidneys .

Summary of Findings

| Biological Activity | Measurement | Result |

|---|---|---|

| LC50 (Insecticidal) | μM | 28.9 ± 5.6 |

| LC90 (Insecticidal) | μM | 162.7 ± 26.2 |

| Cytotoxicity | μM | No effects up to 5200 |

| In Vivo Toxicity | mg/kg | Mild effects at 2000 |

Discussion

The biological activity of this compound suggests it could be a valuable candidate for further development as an insecticide. Its moderate efficacy against Aedes aegypti combined with a favorable safety profile in mammalian models indicates potential for use in pest control strategies.

Q & A

Basic: What are the key synthetic routes for 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanecarboxylic Acid, and how can purity be validated?

Answer:

The compound is synthesized via cyclopropane ring formation followed by coupling with the 2,2-difluorobenzodioxole moiety. A critical step involves rhodium-catalyzed asymmetric hydrogenation or zinc(II)-triflate-promoted cyclization to ensure stereochemical control . Post-synthesis, purity validation requires:

- HPLC with UV detection (λ = 210–254 nm) to confirm ≥98% purity.

- Mass spectrometry (MS) for molecular weight confirmation (CHFO; MW 242.17) .

- NMR (¹H/¹³C) to verify structural integrity, particularly the cyclopropane-carboxylic acid linkage and difluorobenzodioxol substitution .

Basic: How is this compound utilized in cystic fibrosis (CF) research?

Answer:

It serves as a critical intermediate in synthesizing CFTR correctors like Lumacaftor (VX-809) and Tezacaftor (VX-661) , which rescue F508del-CFTR protein trafficking in cystic fibrosis . Methodologically:

- Structure-Activity Relationship (SAR) studies : Modifications to the cyclopropane-carboxylic acid core enhance binding to CFTR’s nucleotide-binding domain (NBD1) .

- In vitro assays : Primary human bronchial epithelial (HBE) cells are used to measure chloride transport (e.g., Ussing chamber) and F508del-CFTR surface expression (e.g., immunofluorescence) .

Advanced: What experimental strategies resolve contradictions in efficacy data between in vitro and clinical studies of CFTR correctors?

Answer:

Discrepancies arise due to differences in protein folding efficiency and drug metabolism . Key approaches include:

- Patient-derived organoids : These better replicate in vivo CFTR function than immortalized cell lines .

- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Adjust dosing regimens based on tissue-specific drug distribution (e.g., lung vs. liver) .

- Combinatorial screens : Test correctors with potentiators (e.g., Ivacaftor) to address residual F508del-CFTR dysfunction .

Advanced: How do advanced correctors like ABBV-2222/GLPG-2222 compare mechanistically to earlier analogs?

Answer:

ABBV-2222 (a next-generation corrector) exhibits superior potency (EC = 10 nM in HBE cells) and reduced CYP3A4-mediated drug-drug interactions compared to Lumacaftor (VX-809) . Methodological insights:

- Cryo-EM studies : Map interactions between correctors and CFTR domains (e.g., NBD1-TMD2 interface).

- Thermal shift assays : Quantify stabilization of F508del-CFTR during folding .

- Transcriptomics : Identify off-target effects on proteostasis networks (e.g., HSP70/90 chaperones) .

Basic: What analytical techniques characterize the compound’s stability under physiological conditions?

Answer:

- Forced degradation studies : Expose the compound to acidic/alkaline conditions, heat, and light, followed by HPLC-MS to track degradation products (e.g., hydrolysis of the cyclopropane ring) .

- Solubility assays : Use dynamic light scattering (DLS) in PBS or simulated lung fluid to determine aggregation propensity .

Advanced: How can molecular docking guide the design of derivatives with enhanced CFTR correction?

Answer:

- Target selection : Dock the compound into CFTR’s NBD1 pocket (PDB: 5UAK) to prioritize substituents improving hydrophobic contacts (e.g., difluorobenzodioxol interactions) .

- Free energy perturbation (FEP) : Calculate binding energy changes for substitutions (e.g., cyclobutane vs. cyclopropane) .

- MD simulations : Predict conformational stabilization of F508del-CFTR over 100-ns trajectories .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods due to potential irritancy (data from structurally similar acetamide analogs) .

- Waste disposal : Follow EPA guidelines for fluorinated organic compounds (incineration at >1,000°C) .

Advanced: What in vitro models best predict in vivo efficacy of CFTR correctors?

Answer:

- Primary HBE cells : Maintain native CFTR expression and mucus secretion properties .

- Intestinal organoids : Measure forskolin-induced swelling as a functional endpoint .

- Air-liquid interface (ALI) cultures : Mimic lung epithelial polarization and ion transport .

Advanced: How can contradictory data on corrector synergy be systematically analyzed?

Answer:

- Bliss independence or Loewe additivity models : Quantify synergy between correctors (e.g., Type I + II correctors) .

- High-content imaging : Automate quantification of F508del-CFTR colocalization with Golgi/ER markers .

Basic: What are the key structural determinants of this compound’s bioactivity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.